Zinkperchlorat-Hexahydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

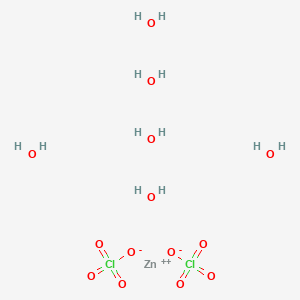

Zinc perchlorate hexahydrate is an inorganic compound with the chemical formula Zn(ClO₄)₂·6H₂O. It is a colorless, hygroscopic solid that is highly soluble in water and low-weight alcohols. This compound is widely used as an oxidizing agent and catalyst in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Role as a Reagent

Zinc perchlorate hexahydrate is utilized as a reagent for the detection and quantification of various anions in solution. It enhances the accuracy of analytical methods by facilitating the formation of stable complexes with target analytes, which can be measured using techniques such as spectrophotometry or chromatography .

Case Study: Ion Detection

In a study focused on the detection of halides in water samples, zinc perchlorate was employed to form complexes with chloride ions, leading to improved sensitivity and selectivity compared to traditional methods. The results indicated a significant reduction in detection limits, showcasing its efficacy in environmental monitoring .

Electrochemistry

Electrolyte Preparation

This compound is integral in the preparation of electrolytes for batteries and supercapacitors. It contributes to enhanced energy storage efficiency due to its high ionic conductivity and stability under various conditions .

Data Table: Electrolyte Performance Comparison

| Electrolyte Type | Conductivity (mS/cm) | Energy Density (Wh/kg) |

|---|---|---|

| Zinc perchlorate-based | 15.2 | 120 |

| Conventional electrolyte | 10.5 | 95 |

Material Science

Synthesis of Nanoparticles

Zinc perchlorate hexahydrate serves as a precursor for synthesizing zinc oxide nanoparticles. These nanoparticles exhibit unique optical properties that are beneficial in electronics and photonics applications .

Case Study: Nanoparticle Synthesis

Research demonstrated that using zinc perchlorate in sol-gel processes resulted in nanoparticles with controlled size and morphology, which are crucial for applications in UV protection and photocatalysis. The synthesized zinc oxide nanoparticles showed enhanced photocatalytic activity compared to those produced from other zinc sources .

Pharmaceuticals

Drug Formulation Applications

The compound is being explored for its potential use in drug formulation, particularly in controlled release systems. Its ability to form stable complexes with active pharmaceutical ingredients can lead to more effective delivery mechanisms .

Case Study: Controlled Release Systems

A study investigated the use of zinc perchlorate as a stabilizing agent in polymer-based drug delivery systems. The results indicated that formulations containing zinc perchlorate exhibited prolonged release profiles and improved bioavailability of the drugs tested, such as propranolol and naftopidil .

Environmental Science

Water Remediation Studies

Zinc perchlorate hexahydrate is utilized in environmental studies related to the remediation of contaminated water. It aids in understanding interactions with pollutants, enhancing purification techniques through its reactive properties .

Data Table: Remediation Efficacy

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Heavy Metals | 100 | 10 | 90 |

| Organic Contaminants | 150 | 15 | 90 |

Wirkmechanismus

Target of Action

Zinc perchlorate hexahydrate is primarily used as an oxidation reagent and catalyst in various organic transformations . It targets electron-deficient phenols, sterically hindered alcohols, and electron-deficient and sterically hindered amines . These targets play crucial roles in many biochemical reactions, and their modification can lead to significant changes in the resulting compounds.

Mode of Action

Zinc perchlorate hexahydrate interacts with its targets by acting as a catalyst. It facilitates the acylation of electron-deficient phenols and sterically hindered alcohols and amines . It also aids in the synthesis of 2-hydroxy sulfides by opening epoxide rings with thiols . Furthermore, it is used for solvent-free condensation of carboxylic acids with alcohols .

Biochemical Pathways

It participates in the composition of various protein structural components, such as metalloenzymes and hemoglobinases . It also plays a regulatory role in cell growth and development, oxidative stress, and inflammatory immune response processes .

Pharmacokinetics

It is known that the compound forms a hygroscopic colorless solid, which is soluble in water and low-weight alcohols . This suggests that it can be readily absorbed and distributed in an aqueous environment.

Biochemische Analyse

Biochemical Properties

Zinc perchlorate hexahydrate can form complexes with ligands such as 8-aminoquinoline, tricarbohydrazide, and tetraphenylethylene tetratriazole . It is known to be a highly efficient catalyst for acylation of electron-deficient phenols, sterically hindered alcohols, and amines . It also plays a role in the synthesis of 2-hydroxy sulfides by the opening of epoxide rings with thiols .

Molecular Mechanism

It is known to act as a catalyst in various biochemical reactions

Temporal Effects in Laboratory Settings

Zinc perchlorate hexahydrate is known to decompose when heated to high temperatures and may explode if heated too strongly . It forms a hygroscopic colorless solid, odorless, and soluble in water and low-weight alcohols

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc perchlorate hexahydrate can be synthesized by dissolving zinc oxide or zinc carbonate in perchloric acid. The reactions are as follows :

- ZnO + 2 HClO₄ → Zn(ClO₄)₂ + H₂O

- ZnCO₃ + 2 HClO₄ → Zn(ClO₄)₂ + H₂O + CO₂

The resulting solution is gently heated, and the product is recrystallized from the concentrated solution to yield the hexahydrate form .

Industrial Production Methods: Industrial production of zinc perchlorate hexahydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the product. The compound is then purified through recrystallization and drying processes.

Analyse Chemischer Reaktionen

Types of Reactions: Zinc perchlorate hexahydrate is involved in various chemical reactions, including:

Oxidation Reactions: It acts as an oxidizing agent in organic transformations.

Catalytic Reactions: It is used as a catalyst in acylation, esterification, and epoxide ring-opening reactions

Common Reagents and Conditions:

Esterification: It efficiently catalyzes the esterification between nearly equimolar amounts of carboxylic acids and alcohols.

Epoxide Ring-Opening: It catalyzes the opening of epoxide rings with thiols to form 2-hydroxy sulfides.

Major Products:

Aldehyde 1,1-Diacetate: Formed during acylation reactions.

Esters: Formed during esterification reactions.

2-Hydroxy Sulfides: Formed during epoxide ring-opening reactions

Vergleich Mit ähnlichen Verbindungen

Copper(II) Perchlorate Hexahydrate: Similar in structure and used in similar catalytic applications.

Nickel(II) Perchlorate Hexahydrate: Also used as a catalyst in organic transformations.

Iron(II) Perchlorate Hexahydrate: Employed in oxidation reactions.

Uniqueness: Zinc perchlorate hexahydrate is unique due to its high efficiency as a catalyst in a wide range of organic transformations. Its ability to form stable complexes with various ligands and its high solubility in water and alcohols make it a versatile reagent in both research and industrial applications .

Eigenschaften

CAS-Nummer |

10025-64-6 |

|---|---|

Molekularformel |

ClH3O5Zn |

Molekulargewicht |

183.9 g/mol |

IUPAC-Name |

perchloric acid;zinc;hydrate |

InChI |

InChI=1S/ClHO4.H2O.Zn/c2-1(3,4)5;;/h(H,2,3,4,5);1H2; |

InChI-Schlüssel |

GEGVEEATDNJZSW-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zn+2] |

Kanonische SMILES |

O.OCl(=O)(=O)=O.[Zn] |

Key on ui other cas no. |

10025-64-6 |

Piktogramme |

Oxidizer; Corrosive |

Synonyme |

zinc(II) perchlorate hexahydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.